molecular formula C26H29NO6 B4201006 2-ETHOXY-4-{7-OXO-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}PHENYL CYCLOHEXANECARBOXYLATE

2-ETHOXY-4-{7-OXO-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}PHENYL CYCLOHEXANECARBOXYLATE

Cat. No.: B4201006
M. Wt: 451.5 g/mol
InChI Key: GBJUUYCYHZCZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHOXY-4-{7-OXO-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}PHENYL CYCLOHEXANECARBOXYLATE is a complex organic compound with a unique structure that includes a dioxinoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{7-OXO-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}PHENYL CYCLOHEXANECARBOXYLATE typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include the formation of the dioxinoquinoline core, followed by the introduction of the ethoxy and phenyl cyclohexanecarboxylate groups. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{7-OXO-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}PHENYL CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-ETHOXY-4-{7-OXO-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}PHENYL CYCLOHEXANECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways or diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{7-OXO-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}PHENYL CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-ETHOXY-4-{7-OXO-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}PHENYL CYCLOHEXANECARBOXYLATE: shares similarities with other dioxinoquinoline derivatives, which also exhibit interesting biological and chemical properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

[2-ethoxy-4-(7-oxo-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-9-yl)phenyl] cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO6/c1-2-30-22-12-17(8-9-21(22)33-26(29)16-6-4-3-5-7-16)18-14-25(28)27-20-15-24-23(13-19(18)20)31-10-11-32-24/h8-9,12-13,15-16,18H,2-7,10-11,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJUUYCYHZCZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=CC4=C(C=C23)OCCO4)OC(=O)C5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-ETHOXY-4-{7-OXO-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}PHENYL CYCLOHEXANECARBOXYLATE
Reactant of Route 2
2-ETHOXY-4-{7-OXO-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}PHENYL CYCLOHEXANECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
2-ETHOXY-4-{7-OXO-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}PHENYL CYCLOHEXANECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
2-ETHOXY-4-{7-OXO-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}PHENYL CYCLOHEXANECARBOXYLATE
Reactant of Route 5
2-ETHOXY-4-{7-OXO-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}PHENYL CYCLOHEXANECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
2-ETHOXY-4-{7-OXO-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}PHENYL CYCLOHEXANECARBOXYLATE

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